N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
Description
Properties
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDHHMEVMSODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKLB 610 involves the reaction of N-methyl-4- (4- (3- (trifluoromethyl) benzamido) phenoxy) picolinamide with various reagents under specific conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers.
Industrial Production Methods
Industrial production methods for SKLB 610 are not widely published.
Chemical Reactions Analysis
Types of Reactions
SKLB 610 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SKLB 610 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions involving SKLB 610 are typically derivatives of the original compound, modified to enhance its inhibitory effects or to study its interactions with other molecules .
Scientific Research Applications
Therapeutic Applications
-
Oncology :
- SKLB610 has been studied for its efficacy in treating various cancers by targeting angiogenesis. In vivo studies have demonstrated its ability to inhibit tumor growth in models of human cancer, making it a promising candidate for cancer therapy .
- A notable study involved male Sprague-Dawley rats, where SKLB610 was shown to significantly suppress human tumor angiogenesis and growth, highlighting its potential as an anti-cancer agent .
- Combination Therapies :
Case Study 1: Anti-Angiogenic Effects
A study published in Cellular Physiology and Biochemistry detailed the effects of SKLB610 on tumor models. The compound was administered to rats with induced tumors, resulting in a marked decrease in tumor size and vascularization compared to control groups. This study underscores the compound's potential as a standalone treatment or as part of combination therapies aimed at inhibiting tumor growth through angiogenesis suppression .
Case Study 2: Pharmacokinetics and Safety Profile
Another investigation focused on the pharmacokinetic properties of SKLB610, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable pharmacokinetics with a manageable safety profile, making it suitable for further clinical development .
Table 1: Summary of Key Studies on SKLB610
| Study Reference | Objective | Findings | |
|---|---|---|---|
| Cellular Physiology and Biochemistry (2011) | Evaluate anti-angiogenic properties | Significant suppression of tumor growth in rats | Promising candidate for cancer therapy |
| Pharmacokinetics Study (2020) | Assess ADME characteristics | Favorable pharmacokinetics and safety profile | Suitable for clinical trials |
Mechanism of Action
SKLB 610 exerts its effects by inhibiting the activity of VEGFR2, FGFR2, and PDGFR. This inhibition leads to a decrease in the phosphorylation of these receptors, which in turn reduces the proliferation and migration of endothelial cells . The compound also inhibits the formation of capillary tubes and reduces microvessel density in tumors, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Derivatives with Varied Substituents
Several analogs of 5q were synthesized by modifying the benzamido or ureido groups (Table 1):
Notes:
- 5j shares the trifluoromethylbenzamido group with 5q but exhibits a higher melting point (204–205°C vs. 152–153°C), likely due to differences in crystallinity or hydrogen bonding .
- Ureido derivatives (e.g., 5h , 5f ) show higher melting points (>220°C) compared to benzamido derivatives, suggesting stronger intermolecular interactions .
Compounds with Alternative Targets
- Mitochondrial Complex III Inhibitor: The compound N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide (PMID: 32631522) shares a picolinamide-phenoxy scaffold but incorporates a 2-chloro-4-(trifluoromethyl)phenoxy group. This structural variation shifts its mechanism to mitochondrial complex III inhibition, highlighting the impact of substituent positioning on target specificity .
Spectroscopic Validation
- 5q : $ ^1 \text{H-NMR} $ signals at δ 2.79 (N-CH$3$), 8.79 (NHCH$3$), and 10.63 (CONH) confirm the structure .
- 5h : ESI-MS (m/z 458.04 [M+Na]$^+$) and $ ^{13} \text{C-NMR} $ data validate the ureido linkage .
Key Data Table
| Property | 5q (YL529) | 5h | 8j |
|---|---|---|---|
| Molecular Formula | C${21}$H${16}$F${3}$N${3}$O$_{3}$ | C${21}$H${17}$F${3}$N${4}$O$_{3}$ | C${21}$H${16}$F${3}$N${5}$O$_{2}$ |
| Molecular Weight | 415.36 g/mol | 430.38 g/mol | 439.13 g/mol |
| Key Pharmacological Use | Antitumor (VEGF-D inhibitor) | Structural analog | Antitumor (triazole-based) |
| Reference |
Biological Activity
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is a synthetic compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
- Molecular Formula : C21H16F3N3O3
- Molecular Weight : 403.37 g/mol
- CAS Number : 1338443-27-8
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Research indicates that this compound functions primarily as an inhibitor of specific protein interactions involved in cellular signaling pathways. It has been shown to affect the PD-1/PD-L1 pathway, which is critical in immune response modulation.
In Vitro Studies
- Cell Viability Assays : Studies have demonstrated that this compound can significantly enhance the viability of mouse splenocytes in the presence of recombinant PD-1/PD-L1. For instance, one study reported a cell viability increase to 92% at a concentration of 100 nM .
- Binding Affinity : The compound exhibits high binding affinity for certain receptors, which can be quantified using radiolabeled ligands in competitive binding assays. For example, derivatives with trifluoromethyl substitutions showed enhanced binding characteristics compared to their non-substituted counterparts .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor growth rates, demonstrating its potential as an anti-cancer agent.
- Immune Modulation : The compound's ability to modulate immune responses has been observed in various models, suggesting its utility as an immunotherapeutic agent.
Summary of Biological Activities
Case Study 1: PD-1/PD-L1 Interaction
In a controlled study involving mouse splenocytes, the compound was tested against various concentrations to evaluate its efficacy in inhibiting PD-1 interactions. The results indicated a dose-dependent response with optimal activity observed at lower concentrations.
Case Study 2: Antitumor Activity
A separate study focused on the antitumor effects of this compound in a breast cancer xenograft model. The treatment group exhibited a significant decrease in tumor volume compared to controls, supporting its potential as a therapeutic agent.
Q & A
Q. What synthetic strategies are effective for preparing N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide?
- Methodological Answer: The compound is synthesized via multi-step reactions, often starting with coupling 4-aminophenol derivatives with picolinamide intermediates. For example, 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and base choice (e.g., triethylamine or sodium carbonate) are critical for optimizing yields. Purification typically involves column chromatography or recrystallization from ethyl acetate/water mixtures .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer: Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., δ 10.73 ppm for amide protons in DMSO-d6) and HRMS for molecular weight confirmation (e.g., m/z 432.35 [M+H]+). Purity (>95%) is validated via HPLC with UV detection. Crystallographic data from X-ray diffraction (using SHELX programs) can resolve ambiguous structural features .
Q. What safety protocols are essential during synthesis?
- Methodological Answer: Conduct a hazard analysis for reagents like trifluoromethyl benzoyl chloride (corrosive) and intermediates (e.g., mutagenic risks). Use fume hoods, chemical-resistant gloves, and explosion-proof equipment. Follow guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4 for risk assessment). Store light-sensitive intermediates in amber vials at -20°C .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond angles, torsion angles, and hydrogen bonding. For example, the picolinamide moiety’s planarity and trifluoromethyl group orientation can be validated. Refinement parameters (R1 < 0.05) and residual electron density maps ensure accuracy. Crystallization conditions (e.g., ethyl acetate/water mixtures) must be optimized to avoid twinning .
Q. How to design SAR studies for kinase inhibition activity?
- Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with halogens or altering the phenoxy linker). Test in kinase inhibition assays (e.g., EGFR or VEGFR-2) using recombinant enzymes and ATP competition protocols. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses. For example, the trifluoromethyl group’s hydrophobicity enhances binding to kinase ATP pockets .
Q. What methodologies address contradictory biological data in antiprotozoal assays?
- Methodological Answer: Use dose-response curves (IC50 values) and time-kill assays to differentiate static vs. cidal effects. Validate target engagement via thermal shift assays (TSA) or SPR biosensing . Cross-validate with genetic knockdown (e.g., siRNA) of putative targets in Trypanosoma brucei. Contradictions may arise from off-target effects, requiring metabolomic profiling or resistance selection studies .
Q. How to perform late-stage functionalization of secondary amine derivatives?
- Methodological Answer: Use reagent 3 (N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) for direct deamination at room temperature. This enables ring contraction of cyclic amines (e.g., pyrrolidine to cyclobutene) or deletion of amino groups in pharmaceuticals like Lapatinib. Monitor reaction progress via LC-MS and optimize functional group tolerance using additives like sodium pivalate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
